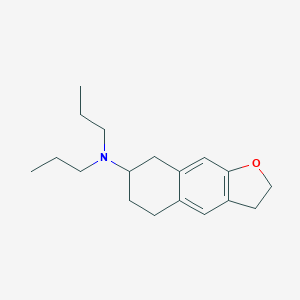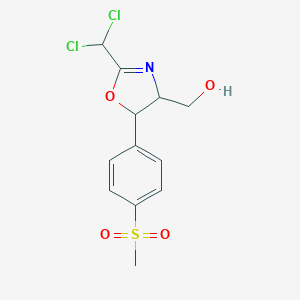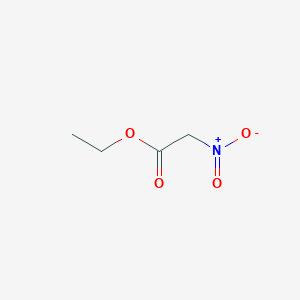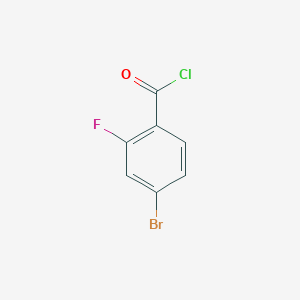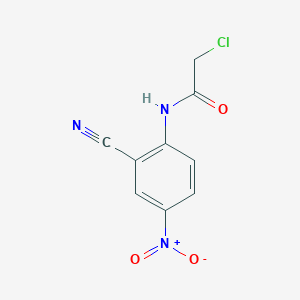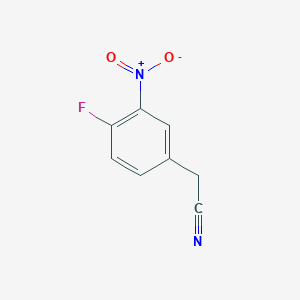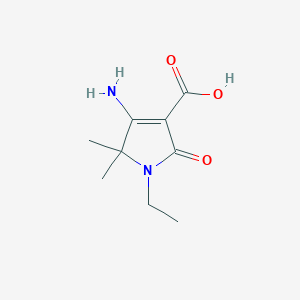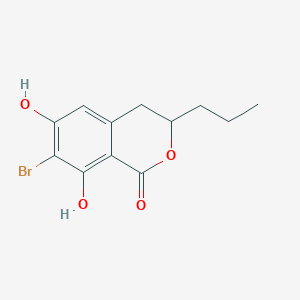
Hiburipyranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hiburipyranone is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains a pyranone ring and a hydroxyl group. Hiburipyranone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Hiburipyranone has been studied extensively in drug discovery and development due to its potential applications as a lead compound for the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Hiburipyranone has been used as a starting material for the synthesis of various analogs, which have shown improved biological activities.
Mecanismo De Acción
The mechanism of action of hiburipyranone is not fully understood, but it is believed to act by inhibiting the activity of enzymes or proteins involved in various biological processes. For example, hiburipyranone has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Hiburipyranone has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Hiburipyranone has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Hiburipyranone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, hiburipyranone has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hiburipyranone has several advantages for lab experiments, including its ease of synthesis, low cost, and availability. It can be synthesized using various methods, and its purity and yield can be optimized by adjusting the reaction conditions. However, hiburipyranone also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of hiburipyranone. One direction is to explore its potential applications in drug discovery and development, particularly as a lead compound for the development of new antimicrobial, antifungal, antitumor, and anti-inflammatory drugs. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in various biological processes. Finally, future studies could explore the synthesis of hiburipyranone analogs with improved biological activities and pharmacological properties.
In conclusion, hiburipyranone is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of hiburipyranone in drug discovery and development.
Propiedades
Número CAS |
134419-24-2 |
|---|---|
Nombre del producto |
Hiburipyranone |
Fórmula molecular |
C12H13BrO4 |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
7-bromo-6,8-dihydroxy-3-propyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H13BrO4/c1-2-3-7-4-6-5-8(14)10(13)11(15)9(6)12(16)17-7/h5,7,14-15H,2-4H2,1H3 |
Clave InChI |
ABYJQBOBODIJHJ-UHFFFAOYSA-N |
SMILES |
CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O |
SMILES canónico |
CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



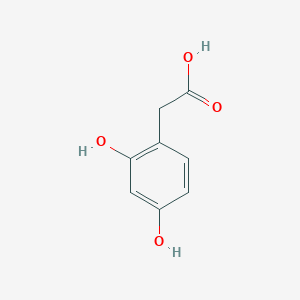
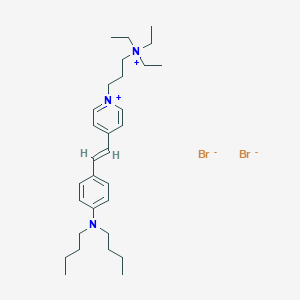
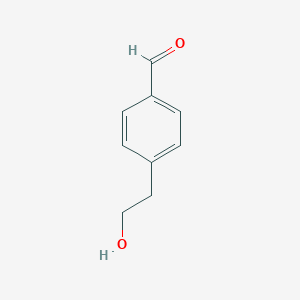
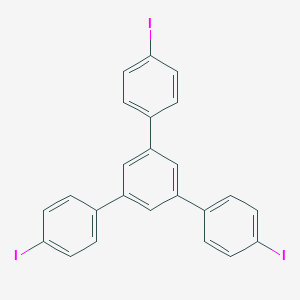
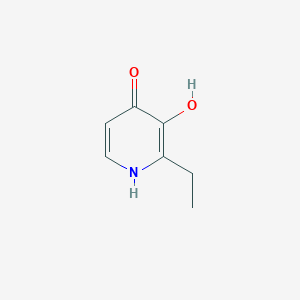
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
